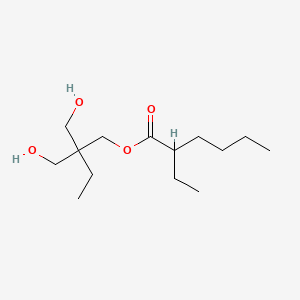
Diethyl (5-methoxy-3-oxopentan-2-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (5-methoxy-3-oxopentan-2-yl)phosphonate is an organophosphorus compound with the molecular formula C10H21O5P. This compound is characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom. Phosphonates are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (5-methoxy-3-oxopentan-2-yl)phosphonate typically involves the Michaelis-Arbuzov reaction. This reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form the phosphonate ester. For example, the reaction of diethyl phosphite with 5-methoxy-3-oxopentan-2-yl bromide under reflux conditions can yield this compound .
Industrial Production Methods
Industrial production of phosphonates often involves large-scale Michaelis-Arbuzov reactions. These reactions are carried out in reactors equipped with efficient stirring and temperature control to ensure high yields and purity of the product. The use of catalysts such as palladium or copper can enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (5-methoxy-3-oxopentan-2-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alcohols.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl (5-methoxy-3-oxopentan-2-yl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Studied for its potential as a bioisostere for phosphate groups in biochemical research.
Medicine: Investigated for its potential use in drug design, particularly as inhibitors of enzymes that interact with phosphate groups.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of diethyl (5-methoxy-3-oxopentan-2-yl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate as a substrate. This inhibition can occur through competitive binding to the active site of the enzyme, thereby blocking the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl phosphonate
- Dimethyl phosphonate
- Diethyl (2-aminoethyl)phosphonate
Uniqueness
Diethyl (5-methoxy-3-oxopentan-2-yl)phosphonate is unique due to the presence of the methoxy and oxo groups on the pentanyl chain. These functional groups provide additional sites for chemical modification, making it a versatile compound for various applications. Compared to simpler phosphonates, this compound offers more opportunities for creating derivatives with specific properties .
Propriétés
Numéro CAS |
105897-99-2 |
|---|---|
Formule moléculaire |
C10H21O5P |
Poids moléculaire |
252.24 g/mol |
Nom IUPAC |
4-diethoxyphosphoryl-1-methoxypentan-3-one |
InChI |
InChI=1S/C10H21O5P/c1-5-14-16(12,15-6-2)9(3)10(11)7-8-13-4/h9H,5-8H2,1-4H3 |
Clé InChI |
POSKMUTWFXYGGJ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C)C(=O)CCOC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


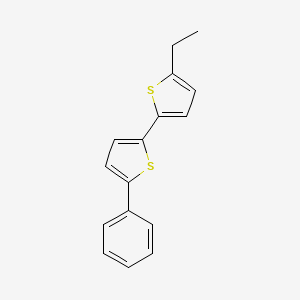
![[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride](/img/structure/B14320845.png)
![2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate](/img/structure/B14320851.png)

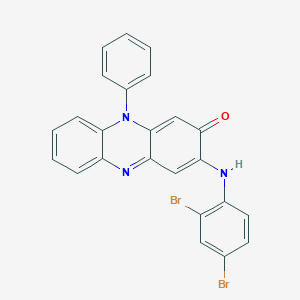

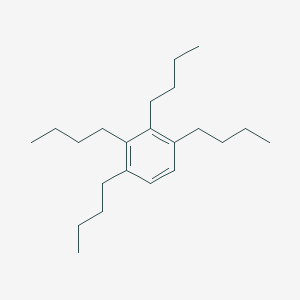
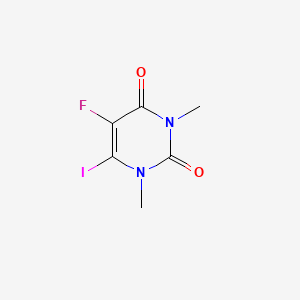

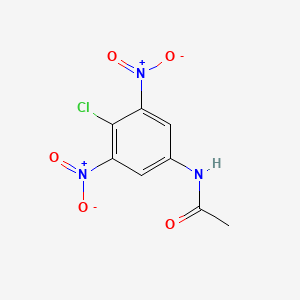
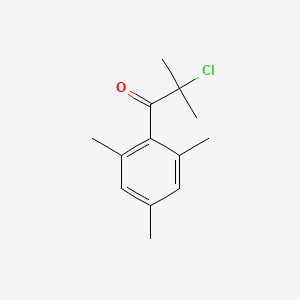
![Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride](/img/structure/B14320911.png)
